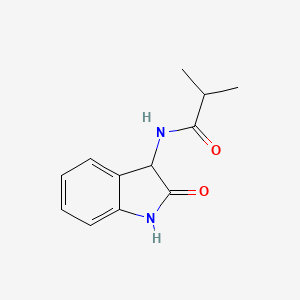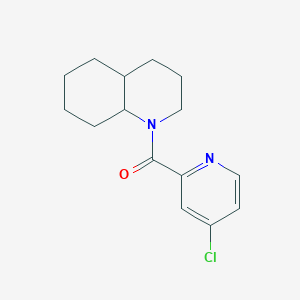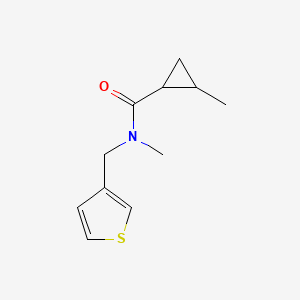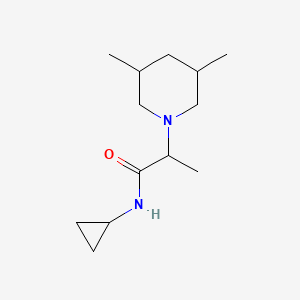
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide, also known as MI-2, is a small molecule inhibitor that targets MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. The inhibition of MDM2-p53 interaction by MI-2 leads to the activation of p53, which induces cell cycle arrest, apoptosis, and senescence in cancer cells. MI-2 has shown promising results in preclinical studies and is being developed as a potential anticancer drug.
Mechanism of Action
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has been shown to induce cell cycle arrest at the G1 phase, which is associated with the activation of p53 target genes such as p21 and Bax. 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide also induces apoptosis in cancer cells, which is characterized by the activation of caspase-3 and cleavage of PARP. In addition, 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide induces senescence in cancer cells, which is characterized by the upregulation of senescence-associated markers such as p16 and p53.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide is its specificity towards MDM2-p53 interaction, which minimizes off-target effects. 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide also has good pharmacokinetic properties, including high oral bioavailability and long half-life. However, 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has some limitations, including low solubility and stability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the development and application of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide. One direction is the optimization of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide analogs with improved solubility and stability. Another direction is the combination of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide with other anticancer agents to enhance its efficacy and overcome drug resistance. Furthermore, the identification of biomarkers that predict the response to 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide treatment may help to select patients who are most likely to benefit from this therapy. Finally, the evaluation of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide in clinical trials is needed to determine its safety and efficacy in cancer patients.
Synthesis Methods
The synthesis of 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide involves the condensation of 2-oxo-1,3-dihydroindole-3-carboxylic acid with 2-amino-3-methylbutyric acid followed by coupling with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-hydroxysuccinimide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has been extensively studied in preclinical models of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer. In these studies, 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. 2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide has also been shown to overcome drug resistance in cancer cells.
properties
IUPAC Name |
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)11(15)14-10-8-5-3-4-6-9(8)13-12(10)16/h3-7,10H,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYDBSJYHHKXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-oxo-1,3-dihydroindol-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)

![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)


![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)